

# Application Notes and Protocols: Intracerebroventricular (ICV) Injection of Ghrelin in Rats

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Compound of Interest					
Compound Name:	Ghrelin (rat)				
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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (ICV) injection of ghrelin in rats, a key technique for investigating the central effects of this orexigenic peptide on appetite, metabolism, and behavior.

### Introduction

Ghrelin, a 28-amino acid peptide predominantly produced by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). It is a potent stimulator of growth hormone (GH) release and plays a crucial role in the regulation of energy homeostasis by stimulating food intake.[1][2] Central administration of ghrelin via ICV injection allows for the direct investigation of its effects on the central nervous system, bypassing peripheral influences. This technique is invaluable for studying the neural circuits and signaling pathways involved in ghrelin's diverse functions, including its impact on feeding behavior, mood, and cognition.[3][4]

# **Quantitative Data Summary**

The following tables summarize the quantitative data from various studies on the ICV injection of ghrelin in rats, detailing the doses used and the observed effects.



Table 1: Effects of ICV Ghrelin on Food and Water Intake

Dose (nmol/rat)	Dose (µ g/rat )	Observatio n Period	Effect on Food Intake	Effect on Water Intake	Reference
0.1, 1, 10	-	30-180 min	Significant increase	Significant inhibition	[5]
-	1	4 hours	Significant increase (6.5 ± 0.4 g vs 1.4 ± 0.9 g for saline)	Not reported	[1][6]
0.15	1	2 hours (daily for 5 days)	Significant increase	Significant increase	[7]
3	-	24 hours	Increased	Not reported	[8]
0.012, 0.06, 0.3	0.04, 0.2, 1	1 hour	Significant increase	Not reported	[9]
-	2	3-6 hours	Significant increase	Not reported	[10]

Table 2: Effects of ICV Ghrelin on Other Physiological and Behavioral Parameters



Dose (nmol/rat)	Dose (μ g/rat )	Parameter	Effect	Reference
-	10	Plasma Growth Hormone	Increased	[6]
0.2, 0.5, 1.0	-	Depressive-like behavior (Juvenile rats)	Increased immobility time in Forced Swim Test	[4][11]
0.1	-	Fos expression in Arcuate Nucleus (Diestrus female rats)	Increased	[3]
-	>1	Wheel running activity	Suppressed	[12]
2.5 nmol/day	-	Body weight and adiposity (14-day infusion)	Increased	[8]

# **Experimental Protocols**

# I. Stereotaxic Surgery for Guide Cannula Implantation

This protocol outlines the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat brain. This allows for repeated ICV injections in awake and freely moving animals.

#### Materials:

- Stereotaxic apparatus
- Anesthesia machine (e.g., isoflurane)
- Heating pad



- Clippers
- Surgical scrubs (e.g., 2% chlorhexidine, povidone-iodine) and 70% isopropyl alcohol
- Sterile surgical instruments (scalpel, forceps, hemostats, periosteal elevator)
- Micro drill with drill bits
- Stainless steel guide cannula (22-gauge for rats) and dummy cannula[13]
- Bone screws
- Dental acrylic cement
- Suture material
- Analgesics and antibiotics (as per approved animal use protocol)
- Ophthalmic ointment
- Sterile saline

#### Procedure:

- Animal Preparation:
  - Anesthetize the rat using an isoflurane anesthesia machine.[14]
  - Once anesthetized, shave the top of the rat's head.[15]
  - Administer a pre-operative analgesic as per the approved protocol.
  - Apply ophthalmic ointment to the eyes to prevent drying.[14]
- Stereotaxic Fixation:
  - Position the rat in the stereotaxic apparatus, securing the head with ear bars and an incisor bar.[14]



- Ensure the head is level in all planes.
- Surgical Incision and Skull Preparation:
  - Clean the surgical area with surgical scrubs and alcohol.
  - Make a midline incision on the scalp to expose the skull.
  - Retract the skin and remove the periosteum to visualize the bregma and lambda landmarks.[15]
  - Gently dry the skull surface.
- Cannula Implantation:
  - Determine the stereotaxic coordinates for the lateral ventricle. A common coordinate for rats is approximately 0.9 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.6 mm ventral from the skull surface.[11][12]
  - Mark the drilling site on the skull.
  - Drill a hole at the marked location, being careful not to damage the underlying dura mater.
  - Drill 2-3 additional holes for anchor screws. Insert the bone screws.[16]
  - Slowly lower the guide cannula to the predetermined depth.
- Fixation and Closure:
  - Mix the dental acrylic and apply it around the guide cannula and over the bone screws to secure the cannula to the skull.[16]
  - Allow the acrylic to fully harden.
  - Suture the scalp incision around the acrylic cap.
  - Insert a dummy cannula into the guide cannula to prevent blockage.[13]
- Post-Operative Care:



- Remove the rat from the stereotaxic apparatus and place it in a clean cage on a heating pad for recovery.
- Administer post-operative analgesics and antibiotics as required.
- House animals individually to prevent damage to the cannula.[13]
- Allow the animal to recover for at least one week before any injections.

## II. Intracerebroventricular (ICV) Injection of Ghrelin

#### Materials:

- Acylated ghrelin (rat)
- Sterile artificial cerebrospinal fluid (aCSF) or saline (0.9% NaCl)
- Micro-syringe pump and tubing
- Internal injector cannula (longer than the guide cannula)
- Handling and restraint equipment

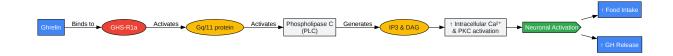
#### Procedure:

- Ghrelin Solution Preparation:
  - Dissolve acylated ghrelin in sterile aCSF or saline to the desired concentration. Common vehicles include aCSF with the following composition: 123 mM NaCl, 1.14 mM CaCl2, 3.03 mM KCl, 1.90 mM MgCl2, 25.0 mM NaHCO3, 0.50 mM NaH2PO4, 0.25 mM Na2HPO4.[11]
- Injection Procedure:
  - Gently restrain the rat. For repeated injections, habituate the animal to the handling procedure.
  - Carefully remove the dummy cannula from the guide cannula.



- Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula to reach the ventricle.
- Connect the injector to the micro-syringe pump.
- Infuse the ghrelin solution at a slow, controlled rate. For bolus injections in rats, a volume
  of less than 10 μL administered over 15-30 seconds is recommended.[13] For continuous
  infusion, a rate no greater than 0.5 μL per minute is advised.[13]
- After the infusion is complete, leave the injector in place for an additional minute to allow for diffusion and prevent backflow.[9]
- Slowly withdraw the injector and replace the dummy cannula.
- Return the rat to its home cage and monitor for behavioral and physiological changes.

# Visualizations Ghrelin Signaling Pathway in the Brain

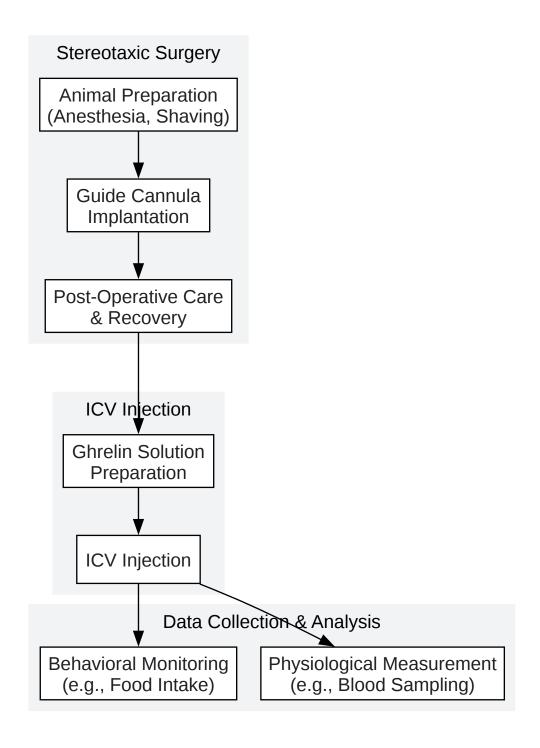


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Caption: Ghrelin signaling pathway in hypothalamic neurons.

# **Experimental Workflow for ICV Ghrelin Injection**





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Caption: Experimental workflow for ICV ghrelin studies in rats.



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